Methano vs. Epoxy Bridge Differentiation
The target compound (4,7-methano bridge) possesses a molecular formula of C₁₃H₁₆O₄ (MW 236.26 g/mol), while its closest structural analog—3-oxooctahydro-4,7-epoxyisobenzofuran-5-yl methacrylate (CAS 1258604-98-6)—has the formula C₁₂H₁₄O₅ (MW 238.24 g/mol). The methano bridge (–CH₂–) in the target compound replaces the epoxy bridge (–O–) in the analog, resulting in one additional carbon atom, two additional hydrogen atoms, and one fewer oxygen atom . This elemental difference of Δ[C+1, H+2, O-1] translates to a lower oxygen content (27.1% vs. 33.6% by mass), which is expected to reduce oxygen plasma etch rate relative to the epoxy analog—though direct etch rate comparative data are not available in the open literature [1].
| Evidence Dimension | Molecular formula, molecular weight, and elemental oxygen content |
|---|---|
| Target Compound Data | C₁₃H₁₆O₄; MW 236.26 g/mol; O content = 27.1% (w/w) |
| Comparator Or Baseline | 3-Oxooctahydro-4,7-epoxyisobenzofuran-5-yl methacrylate (CAS 1258604-98-6): C₁₂H₁₄O₅; MW 238.24 g/mol; O content = 33.6% (w/w) |
| Quantified Difference | ΔMW = −1.98 g/mol (target lower); ΔO content = −6.5 percentage points (target lower) |
| Conditions | Calculated from molecular formulas; no experimental etch rate comparison identified |
Why This Matters
Lower oxygen content in the polymer backbone is associated with improved plasma etch resistance in ArF photoresist applications, making the methano-bridged monomer a potentially superior choice where etch selectivity is critical.
- [1] MDPI Polymers (2014), 6(2), 565–582. Discusses the relationship between oxygen content in norbornene-lactone methacrylate polymers and etch resistance for 193-nm photoresist candidates. View Source
